molecular formula C28H20ClFN2O2 B2405994 2-(4-benzoylphenyl)-N-[(4-chloroanilino)methylene]-2-(4-fluorophenyl)acetamide CAS No. 860609-46-7

2-(4-benzoylphenyl)-N-[(4-chloroanilino)methylene]-2-(4-fluorophenyl)acetamide

Cat. No. B2405994
CAS RN: 860609-46-7
M. Wt: 470.93
InChI Key: ROHWYWYGTPHXSX-UHFFFAOYSA-N
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Description

2-(4-benzoylphenyl)-N-[(4-chloroanilino)methylene]-2-(4-fluorophenyl)acetamide (referred to as Compound A hereafter) is a synthetic drug that has been used in many scientific research applications. It has been found to have a variety of biochemical and physiological effects, and has been used in laboratory experiments for a variety of purposes.

Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

The compounds closely related to 2-(4-benzoylphenyl)-N-[(4-chloroanilino)methylene]-2-(4-fluorophenyl)acetamide have been studied for their spectroscopic and quantum mechanical properties. These studies include vibrational spectra and electronic property analysis. Such compounds show potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency and free energy of electron injection. Non-linear optical activity and natural bond orbital analysis also provide insights into intramolecular interactions, relevant in material sciences and photonics (Mary et al., 2020).

Potential Pesticide Applications

Certain N-derivatives of related acetamides have been characterized for their potential as pesticides. This includes the study of their crystal structures and properties, which is essential in understanding their effectiveness and interaction with pest organisms (Olszewska et al., 2011).

Anti-inflammatory Activity

Some derivatives of the acetamide compound have demonstrated significant anti-inflammatory activity. This highlights their potential in the development of new anti-inflammatory drugs, which is crucial in the treatment of various inflammatory disorders (Sunder & Maleraju, 2013).

Pharmaceutical and Medicinal Chemistry

The structural and pharmaceutical properties of similar acetamide derivatives have been explored extensively. This includes studies on the synthesis, characterization, and pharmacological evaluation of these compounds, which can lead to the development of new therapeutic agents (Ghelani & Naliapara, 2016).

Molecular Structure and Interaction Studies

The molecular structure and interaction studies of acetamide derivatives, including their crystal packing and hydrogen bonding patterns, are essential in understanding their behavior in various applications, ranging from material sciences to drug design (Praveen et al., 2011).

properties

IUPAC Name

2-(4-benzoylphenyl)-N-[(4-chlorophenyl)iminomethyl]-2-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20ClFN2O2/c29-23-12-16-25(17-13-23)31-18-32-28(34)26(20-10-14-24(30)15-11-20)19-6-8-22(9-7-19)27(33)21-4-2-1-3-5-21/h1-18,26H,(H,31,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHWYWYGTPHXSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C3=CC=C(C=C3)F)C(=O)NC=NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-benzoylphenyl)-N-[(4-chloroanilino)methylene]-2-(4-fluorophenyl)acetamide

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